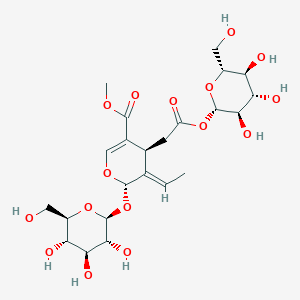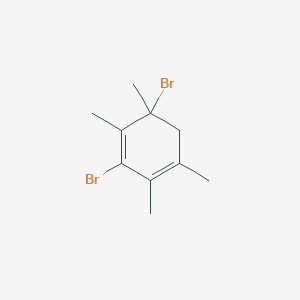
4,6-Dibromo-1,2,4,5-tetramethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromo-1,2,4,5-tetramethylbenzene is an organic compound with the molecular formula C10H12Br2. It is a derivative of tetramethylbenzene, where two bromine atoms are substituted at the 4 and 6 positions. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-1,2,4,5-tetramethylbenzene typically involves the bromination of 1,2,4,5-tetramethylbenzene. The reaction is carried out using bromine or hydrogen bromide as the brominating agents under controlled conditions. The reaction is usually performed in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) to ensure the selective bromination at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dibromo-1,2,4,5-tetramethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding tetramethylbenzene
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst
Major Products:
Substitution: Formation of various substituted tetramethylbenzenes.
Oxidation: Formation of tetramethylbenzoic acid or other oxidized derivatives.
Reduction: Formation of 1,2,4,5-tetramethylbenzene
Aplicaciones Científicas De Investigación
4,6-Dibromo-1,2,4,5-tetramethylbenzene is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of brominated organic compounds and their biological activities.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4,6-Dibromo-1,2,4,5-tetramethylbenzene involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interaction with other molecules. The methyl groups provide steric hindrance, affecting the compound’s overall reactivity and stability .
Comparación Con Compuestos Similares
- 1,4-Dibromo-2,3,5,6-tetramethylbenzene
- 1,3-Dibromo-2,4,5,6-tetramethylbenzene
- 1,2-Dibromo-3,4,5,6-tetramethylbenzene
Comparison: 4,6-Dibromo-1,2,4,5-tetramethylbenzene is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical properties compared to its isomers. The 4 and 6 positions allow for unique substitution patterns and reactivity, making it valuable in specific synthetic applications .
Propiedades
Fórmula molecular |
C10H14Br2 |
|---|---|
Peso molecular |
294.03 g/mol |
Nombre IUPAC |
3,5-dibromo-1,2,4,5-tetramethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H14Br2/c1-6-5-10(4,12)8(3)9(11)7(6)2/h5H2,1-4H3 |
Clave InChI |
YXDNAGYNCAQHGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(C1)(C)Br)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


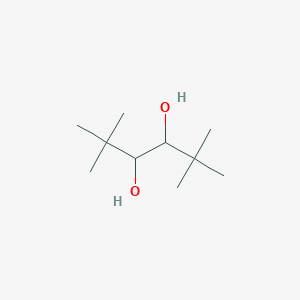
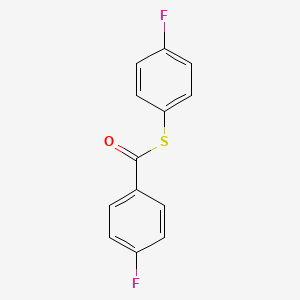
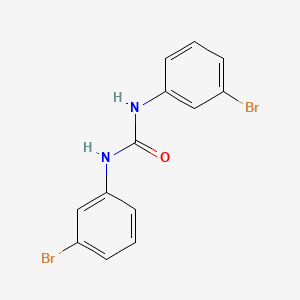
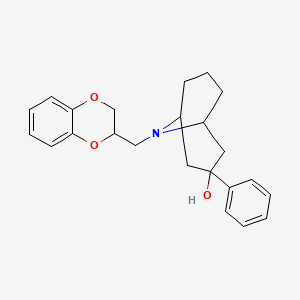


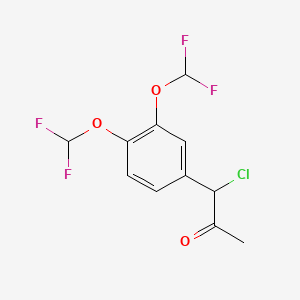
![1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene](/img/structure/B14074888.png)
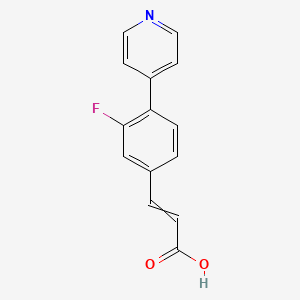
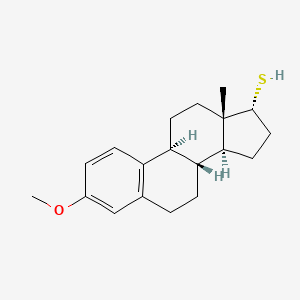

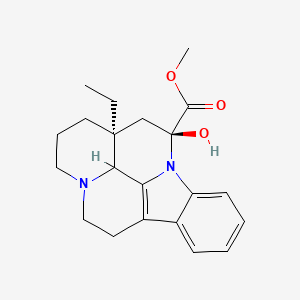
![5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride](/img/structure/B14074904.png)
